molecular formula C19H30N2O2 B11547824 N'-(2-Ethoxybenzylidene)decanohydrazide CAS No. 303084-30-2

N'-(2-Ethoxybenzylidene)decanohydrazide

Cat. No.: B11547824
CAS No.: 303084-30-2
M. Wt: 318.5 g/mol
InChI Key: KQKUWTXUYYDMOF-CAPFRKAQSA-N
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Description

N’-(2-Ethoxybenzylidene)decanohydrazide is an organic compound with the molecular formula C19H30N2O2 It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-Ethoxybenzylidene)decanohydrazide can be synthesized through the condensation reaction between 2-ethoxybenzaldehyde and decanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the formation of the desired product is complete. The product is usually purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N’-(2-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)decanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylidene moiety.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(2-Ethoxybenzylidene)decanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

N’-(2-Ethoxybenzylidene)decanohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-(2-Hydroxybenzylidene)decanohydrazide
  • N’-(2-Methoxybenzylidene)decanohydrazide
  • N’-(2-Chlorobenzylidene)decanohydrazide

Uniqueness

N’-(2-Ethoxybenzylidene)decanohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

303084-30-2

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-15-19(22)21-20-16-17-13-11-12-14-18(17)23-4-2/h11-14,16H,3-10,15H2,1-2H3,(H,21,22)/b20-16+

InChI Key

KQKUWTXUYYDMOF-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC

Origin of Product

United States

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